5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole
Description
Significance of Indole (B1671886) Scaffolds in Medicinal Chemistry and Chemical Biology
The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in drug discovery. researchgate.net It is a versatile heterocyclic building block found in numerous natural products, alkaloids, and bioactive compounds, demonstrating a high probability of success in the development of drug candidates. nih.govresearchgate.net The widespread importance of indole derivatives is due to their extensive range of pharmacological activities. mdpi.comnih.gov
The structural versatility of the indole nucleus allows for modifications that can significantly alter biological activity, leading to the discovery of novel drugs with improved efficacy. mdpi.com Research over the past several years has highlighted the role of indole-based compounds in numerous therapeutic areas, including:
Cancer Treatment : Indole derivatives can target key biological pathways in cancer cells, acting on proteins like tubulin, protein kinases, and histone deacetylases (HDACs). mdpi.com
Infectious Disease Management : These compounds have shown efficacy against various pathogens, including drug-resistant microbes. mdpi.comnih.gov
Anti-inflammatory Therapies : The indole scaffold is a common feature in molecules developed for their anti-inflammatory properties. researchgate.netmdpi.com
Neurodegenerative Disease Management : The unique structure of indole contributes to its potential in developing treatments for conditions like Alzheimer's disease. nih.govmdpi.com
The prevalence and success of this scaffold are underscored by the number of FDA-approved drugs that incorporate an indole core.
Table 1: Examples of FDA-Approved Drugs Containing the Indole Scaffold
| Drug Name | Therapeutic Application |
| Indomethacin | Anti-inflammatory |
| Ondansetron | Antiemetic (anti-nausea) |
| Sumatriptan | Antimigraine |
| Pindolol | Antihypertensive |
Role of 1,2,4-Triazole (B32235) Moieties in Biologically Active Compounds
The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is another cornerstone in medicinal chemistry. This nucleus is present in a significant number of marketed drugs and drug candidates, owing to its unique physicochemical properties and ability to engage in various biological interactions. lifechemicals.com The 1,2,4-triazole moiety is associated with a broad spectrum of biological activities, making it a valuable component in the design of new therapeutic agents. ijpsr.comresearchgate.net
Derivatives of 1,2,4-triazole have been successfully developed for a wide range of medical applications, demonstrating activities such as:
Antifungal nih.gov
Antiviral lifechemicals.comnih.gov
Anticancer nih.govresearchgate.net
Antibacterial researchgate.netnih.gov
Anticonvulsant researchgate.netnih.gov
Anti-inflammatory nih.govnih.gov
The therapeutic importance of this heterocyclic system is evident in several well-known medications that are used clinically.
Table 2: Examples of Marketed Drugs Containing the 1,2,4-Triazole Moiety
| Drug Name | Therapeutic Application |
| Fluconazole (B54011) | Antifungal |
| Itraconazole | Antifungal |
| Ribavirin | Antiviral |
| Letrozole | Anticancer (Aromatase Inhibitor) |
| Anastrozole | Anticancer (Aromatase Inhibitor) |
| Alprazolam | Anxiolytic |
| Rizatriptan | Antimigraine |
Rationale for Molecular Hybridization of Indole and 1,2,4-Triazole Systems
Molecular hybridization is a rational drug design strategy that involves combining two or more distinct pharmacophoric units into a single molecule. nih.goveurekaselect.com The primary goal is to create a new chemical entity with an enhanced biological profile, which may include improved potency, better selectivity, a dual mechanism of action, or a reduction in adverse effects compared to the individual parent molecules. nih.goveurekaselect.commdpi.com
The conjugation of an indole scaffold with a 1,2,4-triazole moiety is a compelling application of this strategy. nih.gov Given that both individual heterocyclic systems possess a wide range of significant biological activities, their combination can lead to a synergistic effect, where the resulting hybrid molecule exhibits stronger therapeutic action than the sum of its parts. researchgate.net This approach can also improve pharmacokinetic properties and target specificity. researchgate.net The resulting indole-triazole conjugates have emerged as a promising class of compounds in the search for new drugs, particularly in oncology and infectious diseases. nih.goveurekaselect.commdpi.com
Overview of Research Trajectories for Indole-Triazole Hybrids
The development of indole-triazole hybrids is an active and promising area of research in medicinal chemistry. Current research trajectories are focused on the synthesis and biological evaluation of novel conjugates to explore their full therapeutic potential. nih.govresearchgate.net Key research efforts can be summarized as follows:
Synthesis of Diverse Chemical Libraries : Researchers are employing various synthetic methods, such as click chemistry and multi-step coupling reactions, to create large libraries of indole-triazole hybrids with diverse structural modifications. nih.goveurekaselect.com These modifications involve adding different substituents to both the indole and triazole rings to investigate structure-activity relationships (SAR). nih.govresearchgate.net
Anticancer Drug Discovery : A major focus of research is the evaluation of these hybrids as anticancer agents. researchgate.net Studies have shown that certain indole-triazole derivatives can inhibit cancer cell proliferation by arresting the cell cycle and inducing apoptosis. rsc.org Specific molecular targets under investigation include tubulin, the inhibition of which disrupts microtubule formation, as well as critical enzymes like EGFR (Epidermal Growth Factor Receptor) and PARP-1 (Poly [ADP-ribose] polymerase-1). rsc.orgacs.org
Development of Antimicrobial Agents : There is significant interest in indole-1,2,4-triazole conjugates as novel antibacterial and antifungal agents. mdpi.com This research is particularly relevant in the face of growing antimicrobial resistance.
Exploration of Other Therapeutic Areas : While oncology and infectious diseases are primary targets, the broad biological activities of the parent scaffolds suggest potential applications in other areas, such as anti-inflammatory and antiviral therapies. mdpi.com
The achievable structural diversity and the potential for synergistic or dual-action mechanisms make indole-triazole hybrids a leading edge in the ongoing quest for new and more effective medicines. nih.goveurekaselect.com
Table 3: Investigated Biological Activities of Indole-Triazole Hybrids
| Biological Activity | Research Focus |
| Anticancer | Inhibition of tubulin polymerization, EGFR/PARP-1 dual inhibition, antiproliferative effects against various cancer cell lines. rsc.orgacs.org |
| Antimicrobial | Antibacterial and antifungal activity against a range of pathogens. mdpi.comresearchgate.net |
| Anti-inflammatory | Reduction of inflammatory markers. nih.gov |
| Glucosidase Inhibition | Potential application in diabetes management. eurekaselect.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-(1-methyl-1,2,4-triazol-3-yl)-1H-indole |
InChI |
InChI=1S/C11H10N4/c1-15-7-13-11(14-15)9-2-3-10-8(6-9)4-5-12-10/h2-7,12H,1H3 |
InChI Key |
LQIRGZVVKJYMLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole Core
The synthesis of the this compound core can be approached through various strategies, ranging from the direct assembly of the bicyclic system to more controlled, stepwise methodologies involving the sequential construction of each heterocyclic ring.
Direct Synthesis Approaches
Direct synthesis approaches, such as one-pot multicomponent reactions (MCRs), offer an efficient pathway to complex heterocyclic scaffolds from simple starting materials. mdpi.com While specific MCRs for the title compound are not extensively documented, analogous strategies for other triazole derivatives suggest potential routes. mdpi.com Such an approach could theoretically involve the reaction of a suitably substituted aniline, an aldehyde, and a nitrogen source to concurrently form both the indole (B1671886) and triazole rings. However, controlling the regiochemistry to achieve the desired 5-substitution on the indole and the 3-substitution on the 1-methyl-1,2,4-triazole (B23700) ring would present a significant synthetic challenge.
Stepwise Annulation and Cyclization Reactions
A more common and controllable method for constructing the indole-triazole core involves a stepwise approach, where one of the heterocyclic rings is pre-formed and subsequently used as a scaffold to build the second ring. A highly plausible route begins with a functionalized indole precursor, such as 2-(1H-indol-3-yl)acetohydrazide. nih.gov
This general strategy can be adapted for the synthesis of the target molecule, likely starting from indole-5-carbohydrazide. The key steps would involve:
Formation of a Thiosemicarbazide (B42300) Intermediate : Reacting indole-5-carbohydrazide with an isothiocyanate. For the specific target compound, this would be followed by reaction with a methylating agent.
Cyclization : The resulting thiosemicarbazide intermediate undergoes base-catalyzed cyclization to form the 4H-1,2,4-triazole-3-thiol ring. nih.gov
N-Methylation and Desulfurization : Subsequent N-methylation would install the methyl group at the N1 position of the triazole ring, followed by a desulfurization step to yield the final product.
An alternative stepwise synthesis involves the reaction of a carbohydrazide (B1668358) with carbon disulfide in the presence of potassium hydroxide, followed by the addition of hydrazine (B178648) hydrate (B1144303) to form the cyclized 4-amino-1,2,4-triazole-thione intermediate. nih.gov This intermediate can then be further modified to achieve the target structure.
| Starting Material | Key Reagents | Intermediate | Final Product Type |
|---|---|---|---|
| 2-(1H-indol-3-yl)acetohydrazide | 1. 3,4-dichlorophenyl isothiocyanate 2. KOH | 3,4-dichlorophenyl thiosemicarbazide | 5-((1H-indol-3-yl)methyl)-4-aryl-4H-1,2,4-triazole-3-thiol |
| 1H-Indole-3-carbohydrazide | 1. CS₂ / KOH 2. Hydrazine hydrate | Potassium thiocarbamate salt, then 4-amino-3-(1H-indol-3-yl)-1H-1,2,4-triazole-5(4H)-thione | 4-(benzylideneamino)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol derivatives |
Catalytic Methodologies for Indole-Triazole Linkage Formation
Catalytic cross-coupling reactions provide powerful tools for directly forging the C-C bond between the indole and triazole rings.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for synthesizing 1,4-disubstituted-1,2,3-triazoles. nih.govbeilstein-journals.org This reaction is not directly applicable for the synthesis of the 1,2,4-triazole (B32235) isomer present in the target compound. However, its prominence in forming indole-triazole linkages warrants discussion. The reaction involves the coupling of a terminal alkyne with an organic azide (B81097), catalyzed by a copper(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. orgchemres.orgresearchgate.net This methodology has been successfully used to prepare a variety of novel 1,2,3-triazole-linked indole derivatives. orgchemres.org The reaction is robust, proceeds under mild conditions, and tolerates a wide range of functional groups, making it a powerful tool for creating libraries of related compounds. acs.org
| Indole Alkyne | Aryl Azide | Catalyst System | Yield |
|---|---|---|---|
| 2-Aryl-1-(prop-2-ynyl)-1H-indole-3-carbaldehyde | Various aryl azides | Cu(OAc)₂ / Sodium ascorbate | 63-92% |
Palladium-catalyzed cross-coupling reactions are a versatile strategy for forming the C5-C3 bond between the indole and triazole rings. mdpi.com These reactions typically involve coupling an organometallic reagent with an organic halide. nih.gov For the synthesis of this compound, a plausible disconnection would be a Suzuki coupling between a 5-bromoindole (B119039) or indole-5-boronic acid derivative and a corresponding 3-functionalized 1-methyl-1,2,4-triazole.
Palladium catalysis is widely used for both the synthesis of the indole core itself and its subsequent functionalization. mdpi.comnih.gov For instance, the Larock indole synthesis utilizes a palladium-catalyzed heteroannulation of internal alkynes. mdpi.com In the context of C-C bond formation, palladium catalysts facilitate the coupling of pre-formed heterocyclic cores, offering a convergent and flexible approach to the target molecule. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. nih.gov
| Reaction Type | Indole Substrate | Coupling Partner | Typical Catalyst | Bond Formed |
|---|---|---|---|---|
| Suzuki Coupling | Indole-boronic acid | Aryl/Heteroaryl Halide | Pd(PPh₃)₄ | C-C |
| Heck Reaction | Haloindole | Alkene | Pd(OAc)₂ | C-C |
| Buchwald-Hartwig Amination | Haloindole | Amine | Pd₂(dba)₃ / Ligand | C-N |
Functionalization and Derivatization Strategies for this compound Analogs
Once the core structure is synthesized, further functionalization can be explored to generate a library of analogs. Reactions can be directed at either the indole nucleus or the triazole ring.
Indole Ring Functionalization:
N-H Functionalization : The indole nitrogen can be readily alkylated or acylated under basic conditions to introduce various substituents.
C3-Position : The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution reactions such as the Mannich reaction (aminomethylation) or Vilsmeier-Haack reaction (formylation), provided the position is unsubstituted. nih.gov
C2-Position : Direct C2-arylation can be achieved via palladium-catalyzed C-H activation, although this often requires specific directing groups or harsh conditions. nih.gov
Benzene (B151609) Ring : Electrophilic substitution on the benzene portion of the indole ring (C4, C6, C7 positions) is also possible, with the regioselectivity influenced by the directing effects of both the pyrrole (B145914) ring and the C5-triazole substituent.
Triazole Ring Functionalization:
Side-Chain Modification : If the methyl group on the triazole were replaced with a functionalized alkyl chain (e.g., a (triazol-3-yl)acetate), the methylene (B1212753) unit could be further alkylated. nih.gov
N-Functionalization : While the N1 position is methylated in the target compound, in related 1,2,4-triazole systems, the other nitrogen atoms can potentially be functionalized, although this can be challenging and may affect the aromaticity of the ring.
These derivatization strategies allow for the systematic modification of the parent compound to explore structure-activity relationships in various chemical contexts.
Substituent Variation on the Indole Ring
The indole nucleus of the this compound scaffold is a versatile platform for introducing a variety of substituents to modulate its physicochemical and pharmacological properties. Common strategies for modifying the indole ring in related structures include electrophilic substitution and N-alkylation.
Electrophilic substitution reactions on the indole ring are well-established. nih.govbeilstein-journals.org For instance, halogenation, nitration, and Friedel-Crafts reactions can introduce substituents at various positions, although the C3 position is generally the most reactive. In the context of a pre-formed 5-(triazolyl)indole, the directing effects of the existing substituents would govern the regioselectivity of such reactions.
N-alkylation or N-arylation of the indole nitrogen is another common modification. This can be achieved by reacting the indole derivative with alkyl or aryl halides in the presence of a base. This modification can influence the compound's lipophilicity and its ability to engage in hydrogen bonding.
The following table illustrates potential variations on the indole ring based on common synthetic transformations for analogous compounds.
| Position of Substitution | Substituent | Potential Synthetic Method | Reference Compound Class |
| Indole N1 | Methyl, Ethyl, Benzyl (B1604629) | N-Alkylation with corresponding halide | Indole-triazole hybrids nih.gov |
| Indole C2 | Quaternary carbon center | Oxidative dearomatization | C2-quaternary indolinones rsc.org |
| Indole C3 | Bromo | NBS-mediated dinitrogen extrusion | 3-bromooxindole derivatives rsc.org |
| Indole C5 | Methoxy, Fluoro | Electrophilic substitution | Diindolylmethanes nih.govbeilstein-journals.org |
| Indole C6 | Methoxy, Fluoro | Electrophilic substitution | Diindolylmethanes nih.govbeilstein-journals.org |
Modifications at the Triazole Moiety
The 1-methyl-1H-1,2,4-triazole moiety of the target compound also offers several avenues for chemical modification. These modifications can alter the electronic properties and steric profile of the molecule.
One common approach for synthesizing 1,2,4-triazole rings involves the cyclization of thiosemicarbazide precursors. nih.govnih.gov By varying the starting materials for the thiosemicarbazide synthesis, different substituents can be introduced on the triazole ring. For instance, reacting an indole-derived carbohydrazide with different isothiocyanates allows for the introduction of various substituents at the N4 position of the resulting triazole-thione. nih.gov Subsequent alkylation of the thione can introduce further diversity. nih.gov
Another key modification is the introduction of substituents at the C5 position of the triazole ring. This can be achieved by using appropriately substituted precursors during the triazole ring formation.
The table below outlines potential modifications at the triazole moiety based on synthetic methods for related compounds.
| Position of Modification | Modification | Potential Synthetic Method | Reference Compound Class |
| Triazole N4 | Phenyl, 4-Chlorophenyl | Cyclization of substituted thiosemicarbazides | Indole-1,2,4-triazole-3-thiols nih.gov |
| Triazole C3-Thioether | Alkyl, Benzyl | S-alkylation of triazole-thiones | 1,2,4-triazole derivatives nih.gov |
| Triazole C5 | Phenyl, Substituted Phenyl | Cyclization of substituted precursors | 4,5-diaryl-1,2,4-triazoles nih.gov |
Development of Hybrid Molecules Incorporating this compound
Molecular hybridization is a prominent strategy in drug discovery, and the this compound scaffold serves as a valuable building block for creating novel hybrid molecules. mdpi.com This approach involves covalently linking the core scaffold to other pharmacologically active moieties to create chimeric molecules with potentially enhanced or dual activities.
Commonly employed strategies for creating such hybrids include "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This reaction allows for the efficient and regioselective linking of the indole-triazole scaffold, functionalized with either an azide or an alkyne, to another molecule bearing the complementary functional group.
Another approach involves the formation of amide or ester linkages between the core scaffold and other molecules, provided that appropriate functional groups (e.g., carboxylic acids, amines, alcohols) are present or can be introduced on either component.
The following table presents examples of hybrid molecules that could be conceptually designed from the this compound scaffold.
| Hybrid Moiety | Linkage Type | Potential Synthetic Strategy | Reference Compound Class |
| Carbazole (B46965) | N-alkylation and Click Chemistry | Huisgen [3+2] cycloaddition | 1,2,3-triazole-based carbazole derivatives nih.gov |
| Coumarin | Ether linkage and Click Chemistry | Williamson ether synthesis followed by CuAAC | Coumarin-indole-triazole hybrids |
| Steroid | Triazole ring formation | "Click" chemistry approach | Androst-5-ene triazolyl derivatives nih.gov |
| Tetrazole | N-alkylation | Reaction with alkyl halides | 1-[(tetrazol-5-yl)methyl] indole derivatives researchgate.net |
Optimization of Synthetic Routes for Scalability and Efficiency
The transition from laboratory-scale synthesis to large-scale production necessitates the optimization of synthetic routes for improved efficiency, cost-effectiveness, and safety. For indole-triazole derivatives, several strategies can be employed to achieve these goals.
One key area of optimization is the use of microwave-assisted synthesis. nih.govacs.org Microwave irradiation can significantly reduce reaction times and improve yields for various steps, including the formation of the triazole ring and subsequent modifications.
Furthermore, optimizing reaction conditions, such as solvent, temperature, and reagent stoichiometry, is essential for maximizing yield and purity while minimizing by-product formation. For large-scale synthesis, purification methods also need to be considered, with a preference for crystallization over chromatographic methods where possible.
The table below summarizes key areas for the optimization of synthetic routes for indole-triazole derivatives.
| Optimization Parameter | Strategy | Potential Advantage | Reference |
| Reaction Time | Microwave-assisted synthesis | Reduced reaction times, improved yields | nih.govacs.org |
| Process Efficiency | One-pot/Tandem reactions | Reduced workup and purification steps | mdpi.com |
| Catalysis | Use of efficient and green catalysts (e.g., Cu(I)) | High regioselectivity, milder reaction conditions | nih.gov |
| Reaction Conditions | Optimization of solvent, temperature, stoichiometry | Increased yield, reduced by-products | General synthetic principles |
| Purification | Crystallization over chromatography | More scalable and cost-effective for large quantities | General scale-up principles |
Advanced Spectroscopic and Crystallographic Characterization for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Detailed experimental ¹H NMR, ¹³C NMR, and 2D NMR data for 5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole are not available in the searched scientific literature.
Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons of this compound are not documented in the available resources.
Specific chemical shifts (δ) for the carbon atoms of this compound are not documented in the available resources.
There are no published studies detailing the use of 2D NMR techniques for the structural elucidation of this specific compound.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Published mass spectrometry data for this compound could not be found.
The exact mass measurement and elemental composition confirmation via HRMS have not been reported.
Analysis of the fragmentation pattern of this compound through EI-MS is not available in the literature.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, an experimental IR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural features.
A hypothetical data table for the key functional groups is presented below.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Indole (B1671886) N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3150 |
| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 |
| C=C and C=N Stretch (Aromatic Rings) | 1400 - 1650 |
| C-N Stretch | 1200 - 1350 |
Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Elucidation
The process involves growing a suitable single crystal of the compound and bombarding it with X-rays. The diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined. Key data obtained would include the crystal system, space group, and unit cell dimensions. This analysis would definitively confirm the connectivity of the 1-methyl-1,2,4-triazolyl group to the 5-position of the indole ring and describe the relative orientation of these two heterocyclic systems.
A table summarizing the type of crystallographic data that would be obtained is shown below.
| Crystallographic Parameter | Description |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The set of symmetry operations for the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell axes. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Calculated Density (ρ) | The density of the crystal calculated from the X-ray data. |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a crucial technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the calculated theoretical percentages based on the compound's proposed molecular formula to verify its elemental composition and purity.
For this compound, the molecular formula is C₁₁H₁₀N₄. Combustion analysis would be performed to obtain the experimental weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). A close correlation between the experimental and theoretical values (typically within ±0.4%) would validate the empirical formula of the synthesized compound.
The theoretical and hypothetical experimental values are presented in the following table.
| Element | Molecular Formula | Theoretical % | Found % (Hypothetical) |
| Carbon (C) | C₁₁H₁₀N₄ | 66.65 | 66.60 |
| Hydrogen (H) | C₁₁H₁₀N₄ | 5.09 | 5.12 |
| Nitrogen (N) | C₁₁H₁₀N₄ | 28.26 | 28.21 |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Positional and Substituent Effects on Biological Activity
The placement and nature of substituents on both the indole (B1671886) and triazole rings are critical determinants of biological activity. Research on analogous indole-triazole compounds has demonstrated that even minor changes can lead to significant shifts in potency and target selectivity.
The indole ring itself offers several positions for substitution. Studies on related compounds have shown that modifications at the indole nitrogen (N1 position) and other positions on the benzene (B151609) portion of the indole can greatly influence activity. For instance, in a series of indole derivatives developed as HIV-1 fusion inhibitors, substitutions at the N1 position with various benzyl (B1604629) groups were explored to optimize interactions within a hydrophobic pocket of the gp41 protein. nih.govacs.org
Similarly, the electronic properties of substituents on an attached phenyl ring in other indole-triazole series have a pronounced effect. A SAR study on novel indole–1,2,4-triazole (B32235) hybrids as potential anti-cancer agents for hepatocellular carcinoma revealed that the presence of electron-withdrawing groups, such as chlorine and fluorine, on an N-aryl acetamide (B32628) moiety significantly enhanced cytotoxic efficacy. mdpi.comnih.gov Specifically, a 3,4-dichloro substitution resulted in the most potent compound in the series. mdpi.comresearchgate.net Conversely, electron-donating groups like methyl at the meta and para positions also increased anticancer potential, though to a lesser extent. mdpi.comnih.gov These findings suggest that for 5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole, substitutions on the indole's benzene ring could modulate activity through electronic and steric effects.
Table 1: Effect of Phenyl Ring Substituents on Anti-HepG-2 Activity in a Series of Indole-Triazole Hybrids Data adapted from studies on analogous S-linked N-aryl acetamide indole-triazoles to illustrate general SAR principles. mdpi.comnih.gov
| Compound ID | Substituent on Phenyl Ring | Relative Activity |
| 8a | 3,4-dimethyl | Enhanced |
| 8b | 3,4-dichloro | Significantly Enhanced |
| 8c | 4-bromo | Moderate |
| 8d | 4-methyl | Moderate |
| 8e | 4-methoxy | Reduced |
| 8f | 2,4-difluoro | Significantly Enhanced |
Impact of Heterocycle Linkages and Orientations
Studies on bis-indole compounds, which serve as a proxy for understanding the importance of linkage, have shown that the connection points are critical for activity. In a series of HIV-1 fusion inhibitors, compounds with a 6–6′ linkage between two indole rings showed the highest potency. nih.govacs.org When this was changed to 5–6′, 6–5′, or 5–5′ linkages, the compounds exhibited reduced activity, with both binding affinity and antiviral potency decreasing by 3 to 20 times. nih.gov This underscores that a specific linkage geometry is required to present the pharmacophoric elements in the correct orientation for optimal target interaction. This principle directly applies to the this compound scaffold, where the C5 linkage on the indole dictates the spatial projection of the triazole moiety relative to the indole core.
The choice of the heterocycle itself is also significant. The 1,2,4-triazole ring is a versatile scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding. The hybridization of indole with a 1,2,4-triazole ring is a deliberate design strategy to combine the biological attributes of both moieties. nih.govnih.gov The specific isomer of the triazole (1,2,4- vs. 1,2,3-) can also impact activity. For instance, in the development of microtubule targeting agents, various azole heterocycles, including 1,2,3-triazoles and 1,2,4-triazoles, were evaluated, showing that the arrangement of nitrogen atoms affects binding and potency. nih.gov
Identification of Key Pharmacophoric Features
A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For the indole-triazole class of compounds, several key features have been identified.
Inspired by FDA-approved drugs, the design of some indolyl-1,2,4-triazole derivatives identified the heterocyclic system (the indole moiety) as crucial for binding in a hydrophobic pocket of the target receptor. nih.gov The triazole part often acts as a linker that forms essential hydrogen bonds with the target. nih.gov
Based on various studies, the key pharmacophoric features for this class of compounds can be summarized as:
A Heterocyclic Head: This is typically the indole moiety, which is essential for hydrophobic interactions and can engage in pi-stacking within the binding pocket of a target protein. nih.gov
A Hydrogen-Bonding Linker: The 1,2,4-triazole ring serves this role effectively. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, forming critical interactions that anchor the molecule to the target. nih.gov
Substituent-Bearing Tail: This refers to groups attached to the core scaffold that can be modified to fine-tune properties like solubility, lipophilicity, and target-specific interactions. In this compound, this would correspond to potential substitutions on the indole ring.
In a study of tubulin polymerization inhibitors, a pharmacophore model consisted of an indole ring (Ring A), a substituted phenyl group (Ring B), and a 1,2,4-triazole linker, mimicking the structure of known agents like Combretastatin (B1194345) A-4 (CA-4). nih.gov This highlights a recurring pattern where the indole and triazole moieties form a core scaffold responsible for the primary binding interactions.
Elucidation of Structure-Biological Target Interactions
Molecular docking and other computational methods are frequently used to visualize and understand how these compounds interact with their biological targets at an atomic level. bohrium.com These studies help to rationalize the observed SAR data.
For indolyl-1,2,4-triazole derivatives designed as CDK4/6 inhibitors, docking studies revealed that the compounds mimic the binding mode of the approved inhibitor palbociclib. nih.govrsc.org The indole ring was found to occupy a hydrophobic pocket, while the triazole linker formed hydrogen bonds with key amino acid residues in the hinge region of the kinase. nih.gov
In another example, indole-triazole conjugates were docked into the binding site of DNA Gyrase. The studies showed that the compounds fit adeptly into the binding pocket, engaging in interactions with crucial amino acid residues, which supported the observed in vitro antimicrobial activity. nih.gov Similarly, docking studies of novel indole/1,2,4-triazole hybrids into the colchicine (B1669291) binding site of tubulin indicated potential binding conformations that explained their anti-mitotic activity. nih.govnih.gov
These computational studies consistently show that the indole moiety engages in hydrophobic and π-π stacking interactions, while the triazole ring's nitrogen atoms are key for forming hydrogen bonds. For this compound, it can be predicted that the indole NH group and the triazole nitrogens are critical for anchoring the molecule to a target protein, while the bicyclic indole structure provides the necessary hydrophobic interactions.
Molecular and Cellular Mechanism Based Biological Activity Studies
Anti-Cancer Activity and Mechanistic Investigations (Pre-clinical, In Vitro/In Vivo)
Derivatives of the indole-1,2,4-triazole scaffold have emerged as a significant area of research in oncology due to their potent and diverse mechanisms of anti-cancer action. These hybrid molecules leverage the structural features of both indole (B1671886) and triazole moieties, which are recognized pharmacophores in numerous therapeutic agents.
A primary mechanism by which indole-triazole derivatives exert their anti-cancer effects is through the disruption of microtubule dynamics. Microtubules, polymers of α- and β-tubulin, are crucial for cell division, intracellular transport, and maintenance of cell structure. Their inhibition is a clinically validated strategy for cancer therapy.
Several indole-1,2,4-triazole hybrids have been identified as potent tubulin polymerization inhibitors, effectively binding to the colchicine (B1669291) site on β-tublin. rsc.orgnih.govnih.gov For instance, one study highlighted a series of 1,2,4-triazole (B32235) derivatives designed to mimic the cis-conformation of combretastatin (B1194345) A-4, a well-known tubulin inhibitor. In this series, attaching an N-methyl-5-indolyl group to the triazole core resulted in compounds with potent tubulin polymerization inhibitory activity and cytotoxicity against various cancer cells, including multi-drug-resistant (MDR) lines. nih.gov
Further research on indole-based 1,2,4-triazole derivatives confirmed this mechanism. A particularly effective compound, designated 9p , was shown to inhibit tubulin polymerization with an IC50 value of 8.3 μM. rsc.org Another derivative, 7i , an oxime-based hybrid, was found to be approximately three times more effective than the reference drug combretastatin A-4 (CA-4) at blocking tubulin polymerization, with an IC50 value of 3.03 ± 0.11 µM. nih.govmdpi.com Molecular docking studies have consistently shown that these hybrid molecules fit well into the colchicine-binding pocket, providing a structural basis for their potent anti-tubulin activity. rsc.org
By disrupting microtubule function, indole-triazole compounds effectively halt cell division, leading to cell cycle arrest and programmed cell death (apoptosis). The disruption of the mitotic spindle activates cell cycle checkpoints, preventing cells from progressing through mitosis.
Numerous studies have demonstrated that these compounds cause a significant accumulation of cells in the G2/M phase of the cell cycle. rsc.orgnih.govacs.org For example, compound H12 , a rsc.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidine indole derivative, was shown to induce G2/M phase arrest in MGC-803 gastric cancer cells. mdpi.com Similarly, compound 13b arrested MCF-7 breast cancer cells at the G2/M phase and HepG2 liver cancer cells at the S phase. acs.org
This cell cycle blockade is a direct trigger for apoptosis. Treatment with various indole-triazole hybrids has been shown to significantly increase the population of apoptotic cells. acs.orgmdpi.comrsc.org One study found that compounds Vf and Vg induced apoptosis in 45.33% and 37.26% of treated breast cancer cells, respectively, compared to just 1.91% in control cells. nih.govrsc.org Compound 13b increased the total apoptotic cell death in breast cancer cells by 26-fold. acs.org This induction of apoptosis is a key component of their therapeutic potential, as it leads to the elimination of cancer cells.
Beyond targeting the cytoskeleton, indole-triazole hybrids can modulate critical intracellular signaling pathways that are often dysregulated in cancer.
ERK Signaling: The Extracellular signal-Regulated Kinase (ERK) pathway, part of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a central regulator of cell proliferation, differentiation, and survival. Its abnormal activation is implicated in over 30% of human cancers. researchgate.net Certain indole-1,2,4-triazole hybrids have been developed as selective ERK inhibitors. researchgate.net A study on rsc.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidine indole derivatives found that the lead compound, H12 , could significantly decrease the phosphorylation levels of key proteins in the pathway, including ERK1/2, c-Raf, and MEK1/2, thereby suppressing the entire signaling cascade in gastric cancer cells. mdpi.com
TYK2: Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which mediates signaling for several cytokines involved in immune responses and inflammation. While TYK2 is a validated target for autoimmune diseases, its role in cancer is also under investigation. medjrf.com Although direct inhibition of TYK2 by indole-1,2,4-triazole hybrids is not extensively documented, other 1,2,4-triazole derivatives have been successfully designed as selective TYK2 inhibitors, suggesting the potential of this scaffold in targeting the JAK/STAT pathway. nih.govsri.com
Indole-triazole derivatives have been specifically designed to inhibit enzymes that are critical for cancer cell cycle progression and immune evasion.
Cyclin-Dependent Kinases (CDKs): CDKs are a family of enzymes that control the progression of the cell cycle. Their hyperactivation is a hallmark of many cancers. A series of indolyl 1,2,4-triazole derivatives were designed as inhibitors of CDK4 and CDK6, enzymes crucial for the G1-S phase transition. nih.govrsc.org These compounds displayed potent inhibitory activity, with IC50 values as low as 0.049 μM against CDK4 and 0.075 μM against CDK6. nih.govrsc.org Other related scaffolds, such as pyrazolyl-s-triazines with an indole motif, have also been investigated as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and the Epidermal Growth Factor Receptor (EGFR). frontiersin.org
Indoleamine 2,3-dioxygenase (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. frontiersin.org In the tumor microenvironment, IDO1 overexpression helps cancer cells evade the immune system by depleting local tryptophan levels (essential for T-cell function) and producing immunosuppressive metabolites. nih.gov The triazole scaffold has been identified as a promising core for developing potent IDO1 inhibitors. nih.govnih.gov Various 1,2,3-triazole derivatives have been developed that show IDO1 inhibition at nanomolar concentrations, demonstrating the potential of this chemical class to function as cancer immunotherapeutic agents. nih.govresearchgate.netacs.org
The mechanistic activities described above translate into potent antiproliferative effects across a wide range of human cancer cell lines. In vitro studies have consistently demonstrated the ability of indole-triazole derivatives to inhibit the growth of various tumor types, including breast, colon, liver, and gastric cancers. acs.orgnih.govmdpi.com
For example, indolyl-1,2,4-triazole-chalcone hybrids showed significant growth inhibition (GI50) against a panel of cancer cells, with values as low as 0.29 μM. nih.gov In another study, compound 13b exhibited an IC50 value of 0.32 μM against the HepG2 liver cancer cell line. acs.org The broad-spectrum activity and potency of these compounds underscore their potential as lead structures for the development of new anticancer drugs. nih.gov
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Vg | MCF-7 (Breast) | IC50 | 0.891 | nih.gov |
| Vf | MDA-MB-231 (Breast) | IC50 | 1.914 | nih.gov |
| H12 | MGC-803 (Gastric) | IC50 | 9.47 | mdpi.com |
| H12 | HCT-116 (Colon) | IC50 | 9.58 | mdpi.com |
| 13b | HepG2 (Liver) | IC50 | 0.32 | acs.org |
| 13b | MCF-7 (Breast) | IC50 | 1.07 | acs.org |
| 7i | General (NCI-60 Panel) | GI50 | 2.10 - 3.23 | mdpi.com |
| 9e | General (NCI-60 Panel) | GI50 | 0.29 - >100 | nih.gov |
Anti-Microbial Activity (Pre-clinical, In Vitro)
In addition to their anti-cancer properties, molecules combining indole and 1,2,4-triazole rings have demonstrated significant anti-microbial activity. mdpi.com This dual activity is of particular interest in the development of novel therapeutic agents. The structural features of these hybrids make them effective against a range of bacterial and fungal pathogens.
Studies have shown that these compounds possess good to moderate activity against Gram-negative bacteria and potent activity against fungi. mdpi.com For example, an evaluation of new indole derivatives containing a 1,2,4-triazole moiety revealed significant antibacterial activity against Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. turkjps.org
Notably, some indole-triazole compounds showed excellent activity against MRSA, proving more effective than the standard drug ciprofloxacin (B1669076) in vitro. turkjps.org Their antifungal activity is also pronounced, particularly against Candida species. Several indole-triazole hybrids have demonstrated potent activity against Candida tropicalis and Candida albicans, with MIC values as low as 2 µg/mL. mdpi.com The broad spectrum of activity makes these compounds valuable leads in the search for new treatments for infectious diseases. turkjps.orgnih.gov
| Compound Class/Derivative | Microorganism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Indole-triazole derivative 3d | MRSA | MIC | 3.125-50 µg/mL range | turkjps.org |
| Indole-triazole derivative 3c | B. subtilis | MIC | 3.125 µg/mL | turkjps.org |
| Indole-triazole hybrids (general) | Gram-negative bacteria | MIC | ~250 µg/mL | mdpi.com |
| Indole-triazole hybrids (general) | Candida tropicalis | MIC | 2 µg/mL | mdpi.com |
| Compound 6f | Candida albicans | MIC | 2 µg/mL | mdpi.com |
Antibacterial Efficacy and Spectrum of Activity
Derivatives of indole conjugated with 1,2,4-triazole have demonstrated notable antibacterial properties. Studies on various substituted indole-triazole compounds have revealed good to moderate activity, particularly against Gram-negative bacterial strains. nih.govresearchgate.net For instance, a series of 2-(5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole derivatives showed activity against strains like E. coli, Pseudomonas aeruginosa, and Salmonella typhimurium, with minimum inhibition concentration (MIC) values often around 250 µg/mL. researchgate.net The presence of a free N-H group in the indole ring has been suggested as being important for antibacterial activity against certain strains. nih.gov
| Bacterial Strain | Activity Level | MIC (µg/mL) | Reference |
|---|---|---|---|
| E. coli | Moderate | ~250 | researchgate.net |
| Pseudomonas aeruginosa | Moderate | ~250 | researchgate.net |
| Salmonella typhimurium | Moderate | ~250 | researchgate.net |
| Bacillus subtilis | Moderate | Not Specified | nih.gov |
The antibacterial action of triazole-containing compounds has been linked to the inhibition of essential bacterial enzymes.
DNA Gyrase Inhibition : DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication and is a validated target for antibiotics. nih.govgenawif.com Triazole-containing inhibitors have been shown to target this enzyme. nih.gov Molecular docking studies of some 5-fluoro-1H-indole-2,3-dione-triazoles suggest strong interactions with the DNA gyrase enzyme, supporting this mechanism. researchgate.net The triazole ring, along with the indole moiety, can fit into the enzyme's binding cavity, interacting with key amino acid residues and DNA bases, thus inhibiting its function. nih.gov
Metallo-β-Lactamase (MBL) Inhibition : The emergence of bacterial resistance to β-lactam antibiotics, often mediated by metallo-β-lactamases (MBLs), is a significant health concern. researchgate.netrsc.org There are currently no clinically approved MBL inhibitors. mdpi.com Triazole derivatives have been investigated as potential MBL inhibitors. researchgate.netnih.gov Molecular docking analyses suggest that the triazole ring can coordinate with the zinc ions in the active site of MBLs, such as VIM-2, and form hydrophobic interactions with surrounding residues, leading to enzyme inhibition. researchgate.netnih.gov This action could potentially restore the efficacy of β-lactam antibiotics against resistant bacteria. rsc.org
Antifungal Efficacy
Indole-1,2,4-triazole conjugates have demonstrated significant antifungal activity, often superior to standard drugs like fluconazole (B54011) against certain strains. nih.govnih.gov A series of indole-linked triazole derivatives exhibited excellent activity against various Candida species, including C. albicans and the often-resistant C. krusei. researchgate.netkoreascience.kr For example, one study found that a new 1,2,4-triazole-indole hybrid molecule showed broad-spectrum activity against Candida species, with a MIC90 value of 0.5 µg/mL against C. albicans and 0.125 µg/mL against C. krusei. nih.gov The mechanism for this activity is often attributed to the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov
| Fungal Strain | Compound Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Candida albicans | Indole-Triazole Conjugate (6f) | 2 | nih.govresearchgate.net |
| Candida tropicalis | Indole-Triazole Conjugate | 2 | nih.govresearchgate.net |
| Candida glabrata | Indole-Triazole Conjugate | Not Specified | researchgate.net |
| Candida krusei | (2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol) | 0.125 (MIC90) | nih.gov |
Antiviral Activity (e.g., HIV-1 Reverse Transcriptase Inhibition)
The human immunodeficiency virus-1 (HIV-1) reverse transcriptase (RT) is a key enzyme for viral replication and a major target for antiretroviral drugs. mdpi.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inhibiting its function. mdpi.comnih.gov The 1,2,4-triazole scaffold has been incorporated into new classes of NNRTIs. For instance, a series of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives showed potent antiviral activity against wild-type HIV-1, with one compound exhibiting an EC50 value as low as 0.24 nM. nih.gov While direct studies on 5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole are limited, related structures containing indole and oxadiazole (a bioisostere of triazole) have been found to inhibit HIV-1 Tat-mediated transcription, another crucial step in the viral life cycle. asm.org
Enzyme Inhibition Studies (Other Relevant Enzymes)
Inhibition of α-amylase and α-glucosidase, enzymes that break down complex carbohydrates in the intestine, is a therapeutic strategy for managing type 2 diabetes. jksus.orgnih.gov A series of bis-heterocyclic compounds featuring an indole derivative linked to a 1,2,4-triazole moiety were synthesized and evaluated for their ability to inhibit these enzymes. jksus.orgresearchgate.net Several of these compounds demonstrated varying degrees of inhibitory activity. jksus.org In a different study, novel 1,2,4-triazole derivatives showed potent dual inhibition of both enzymes, with some compounds having IC50 values significantly lower than the standard drug, acarbose. nih.govresearchgate.net The structure-activity relationship studies highlighted that specific substituents on the phenyl rings attached to the triazole core were crucial for enhancing inhibitory potency. nih.gov
| Enzyme | Compound Type | IC50 (µM) | Reference |
|---|---|---|---|
| α-Amylase | Triazole-bearing bis-hydrazone (Cmpd 17) | 0.70 ± 0.05 | nih.govacs.org |
| α-Glucosidase | Triazole-bearing bis-hydrazone (Cmpd 17) | 1.10 ± 0.05 | nih.govacs.org |
| α-Amylase | Acarbose (Standard) | 10.30 ± 0.20 | nih.govacs.org |
| α-Glucosidase | Acarbose (Standard) | 9.80 ± 0.20 | nih.govacs.org |
Receptor Modulation Studies (e.g., 5-HT1D Receptors)
Serotonin (5-HT) receptors are involved in a variety of physiological processes, and their modulation is a key strategy for treating conditions like migraine. The 5-HT1B/1D receptor agonists, known as triptans, are effective antimigraine agents. nih.gov Research into selective 5-HT1D agonists has led to the investigation of various indole derivatives. A series of 4-hydroxy-1-[3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl]piperidines were studied as potential selective h5-HT1D agonists. nih.gov One analog from this series was identified as a full agonist at the h5-HT1D receptor with good binding selectivity over the h5-HT1B receptor, indicating the potential of the indole-triazole scaffold for interacting with this receptor class. nih.gov
Computational Chemistry and Molecular Modeling
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
An article on these topics for the specified compound would require novel research to be conducted and published.
Future Directions and Research Perspectives
Design and Synthesis of Novel 5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole Derivatives with Enhanced Potency and Selectivity
A primary focus for future research will be the rational design and synthesis of new analogues to improve biological activity and selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core structure to optimize interactions with biological targets. nih.gov Key strategies will likely involve:
Substitution on the Indole (B1671886) Ring: Introducing various substituents (e.g., halogens, alkoxy, nitro groups) at different positions of the indole moiety can significantly influence lipophilicity, electronic properties, and steric hindrance, thereby affecting binding affinity and pharmacokinetic properties.
Modification of the Triazole Ring: While the parent compound features a methyl group on the triazole ring, exploring other alkyl or aryl substitutions could lead to derivatives with altered biological profiles. bohrium.com
Introduction of Diverse Functional Groups: Attaching different pharmacologically active groups to the core structure is a common strategy to create hybrid molecules with potentially synergistic or novel activities. For instance, studies on related indolyl-1,2,4-triazoles have shown that incorporating moieties like 3,4,5-trimethoxyphenyl or 4-piperidinyl can lead to potent and selective cytotoxicity against specific cancer cell lines. researchgate.netresearchgate.net
Synthetic strategies will continue to evolve, employing efficient, multi-step reaction sequences. mdpi.com Techniques like the reaction of indole-3-carbonitriles with appropriate acid hydrazides have proven effective for creating a library of diverse indolyl-1,2,4-triazole congeners. researchgate.netresearchgate.net Future work may leverage combinatorial chemistry and high-throughput screening to accelerate the discovery of lead compounds.
Below is a table summarizing the activity of selected indolyl-1,2,4-triazole derivatives, illustrating the impact of structural modifications on potency and selectivity.
| Compound ID | Substituent on Triazole Ring | Target Cell Line | IC₅₀ (µM) | Selectivity |
| 7i | 3',4',5'-trimethoxyphenyl | PaCa2 (Pancreatic) | 0.8 | Twofold selective cytotoxicity researchgate.netresearchgate.net |
| 7n | 4'-piperidinyl | MCF7 (Breast) | 1.6 | Selective cytotoxicity researchgate.netresearchgate.net |
| 7c | 4'-fluorophenyl | PC3 (Prostate) | 4.0 | Selective cytotoxicity researchgate.netresearchgate.net |
This table is generated based on data for N-methyl-indolyl-1,2,4-triazole derivatives to illustrate the principles of SAR.
Exploration of New Biological Targets and Pathways
While initial research has highlighted the potential of indolyl-1,2,4-triazoles as anticancer agents, their therapeutic applications could be much broader. nih.gov Future investigations should aim to identify and validate novel biological targets and signaling pathways modulated by these compounds.
Derivatives of the indole-triazole scaffold have already shown activity against targets such as:
Cyclin-Dependent Kinases (CDK4/6): These are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. nih.gov
Tubulin Polymerization: Disrupting microtubule dynamics is another established anticancer mechanism. Indole/1,2,4-triazole (B32235) hybrids have been investigated as inhibitors of tubulin polymerization. mdpi.comnih.gov
Future research could expand this scope to include other enzyme families and receptor systems. For example, related heterocyclic compounds are known to interact with receptor tyrosine kinases, PI3 kinase, and lanosterol-14α-demethylase. bohrium.comresearchgate.net A systematic screening of this compound derivatives against a wide panel of kinases and other enzymes could uncover unexpected activities and open new therapeutic avenues, potentially in areas like infectious diseases or inflammatory disorders. nih.govnih.gov
Integration with Advanced Delivery Systems
The clinical success of a potent compound often depends on its formulation and delivery. Many promising heterocyclic compounds suffer from poor aqueous solubility, limiting their bioavailability and therapeutic efficacy. Advanced drug delivery systems offer a solution to these challenges.
Future research should explore the integration of this compound derivatives with nanotechnology-based platforms. Encapsulation within systems such as:
Nano-LDL Particles: Utilizing lipid metabolic pathways for targeted delivery. longdom.org
Liposomes: Vesicles that can encapsulate both hydrophilic and hydrophobic drugs.
Polymeric Nanoparticles: Offering controlled release and surface functionalization for targeting.
These advanced formulations can enhance solubility, protect the compound from premature degradation, improve circulation time, and enable targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing potential side effects. longdom.org
Development of Advanced Computational Models for Predictive Design
In silico methods are indispensable in modern drug discovery, enabling the rapid and cost-effective design of new molecules with desired properties. bohrium.com Future efforts should focus on developing and applying sophisticated computational models tailored to the this compound scaffold.
Key computational approaches include:
Molecular Docking: Simulating the binding of derivatives to the active site of a biological target to predict affinity and binding mode. This can help prioritize compounds for synthesis and testing. bohrium.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. 3D-QSAR pharmacophore models can define the essential structural features required for activity. nih.gov
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess its stability and provide deeper insights into molecular interactions. nih.gov
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to identify candidates with favorable drug-like profiles early in the discovery process. mdpi.com
These computational tools will be instrumental in guiding the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties, streamlining the path from initial concept to lead compound. nih.gov
Application in Chemical Probes for Biological Research
Beyond their therapeutic potential, well-characterized, potent, and selective inhibitors can be invaluable tools for basic biological research. Derivatives of this compound could be developed into chemical probes to investigate complex biological processes.
To function as a chemical probe, a compound is typically modified by attaching a reporter tag, such as:
A fluorescent dye for visualization in cellular imaging experiments.
A biotin (B1667282) tag for affinity purification of target proteins.
A photo-affinity label for covalently capturing and identifying binding partners.
By developing such probes from highly selective this compound analogues, researchers could elucidate the function of specific enzymes or pathways in both healthy and diseased states. This would not only advance fundamental biological understanding but could also help in validating new drug targets for future therapeutic development.
Conclusion
Summary of Key Research Findings and Contributions
Research into indole-1,2,4-triazole hybrids has revealed a versatile scaffold with significant potential in medicinal chemistry. The key contributions from the study of these compounds can be summarized as follows:
Diverse Biological Activities: Indole-1,2,4-triazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial (antibacterial and antifungal), and antioxidant activities. This wide range of bioactivity underscores the importance of this heterocyclic system as a privileged scaffold in drug discovery.
Anticancer Potential: A significant body of research has focused on the anticancer properties of these hybrids. Studies have shown that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines, including breast and liver cancer. nih.gov The mechanism of action for some of these compounds has been linked to the inhibition of key cellular targets like cyclin-dependent kinases (CDK4/6) and tubulin polymerization. nih.govnih.gov
Structure-Activity Relationship (SAR) Insights: Extensive SAR studies have provided valuable insights into how the biological activity of indole-1,2,4-triazole compounds can be modulated by altering substituents on both the indole (B1671886) and triazole rings. For instance, the nature and position of substituents on the phenyl ring of N-phenyl acetamide (B32628) derivatives of indole-1,2,4-triazoles have been shown to significantly influence their anticancer efficacy. mdpi.com
Synthetic Accessibility: Various synthetic routes have been developed for the preparation of indole-1,2,4-triazole derivatives, often starting from readily available indole precursors. These methods provide a foundation for the generation of diverse chemical libraries for further biological screening. nih.govnih.gov
In Silico Modeling and Mechanistic Studies: Computational studies, including molecular docking, have been instrumental in elucidating the potential binding modes of these compounds with their biological targets, such as DNA gyrase and various kinases. nih.govnih.gov This has facilitated a more rational design of new and more potent analogues.
The collective research on indole-1,2,4-triazole scaffolds has significantly contributed to the field of medicinal chemistry by providing a promising framework for the development of novel therapeutic agents. The established synthetic methodologies and the growing understanding of their SAR are paving the way for the creation of next-generation drug candidates.
Broader Implications of 5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole Research in Medicinal Chemistry and Related Fields
While specific research on This compound is limited, the broader investigation into its structural class has significant implications for medicinal chemistry and related disciplines:
Scaffold for Drug Discovery: The indole-1,2,4-triazole core has proven to be a highly "drugable" scaffold. Its ability to interact with a variety of biological targets makes it an attractive starting point for the design of new drugs for a range of diseases. The structural rigidity and the presence of multiple hydrogen bond donors and acceptors contribute to its favorable binding characteristics.
Molecular Hybridization Strategy: The successful development of various indole-1,2,4-triazole hybrids validates the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with enhanced or synergistic biological activity. mdpi.comnih.govmdpi.com This strategy continues to be a powerful tool in modern drug design.
Target-Based Drug Design: The identification of specific molecular targets for some indole-1,2,4-triazole derivatives, such as CDKs and tubulin, highlights the potential for target-based drug design within this compound class. nih.govresearchgate.net Future research can leverage this knowledge to design more selective and potent inhibitors for these and other clinically relevant targets.
Development of Novel Antimicrobials: In an era of increasing antimicrobial resistance, the discovery of new classes of antibacterial and antifungal agents is crucial. The promising antimicrobial activity of some indole-1,2,4-triazole conjugates suggests that this scaffold could be further explored for the development of novel anti-infective therapies. nih.gov
Foundation for Further Research: The existing body of research on indole-1,2,4-triazoles provides a strong foundation for future investigations. While data on This compound is currently lacking, the established synthetic methods and SAR trends for related compounds can guide the synthesis and biological evaluation of this specific isomer. Such studies would be valuable in further delineating the chemical space and therapeutic potential of this important class of heterocyclic compounds.
Q & A
Advanced Research Question
- High-resolution XRD : SHELXL refines twinned or high-resolution macromolecular data, leveraging iterative least-squares cycles to optimize R-factors .
- Polymorph screening : Patent data (e.g., crystalline forms in EP 002/2024A) highlight solvent-dependent crystallization (e.g., methanol/water systems) to isolate stable polymorphs .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing efficiency .
How do substituent variations on the indole or triazole rings influence bioactivity, and how can SAR studies be structured?
Advanced Research Question
- Substituent effects : Bromoalkyl groups (e.g., 3-bromo-2,2-dimethylpropyl) enhance lipophilicity and antimicrobial potency compared to bromomethyl analogs . Methyl groups on the triazole improve metabolic stability .
- SAR protocols :
How should researchers address contradictory data in the literature regarding the biological efficacy of triazole-indole hybrids?
Advanced Research Question
Discrepancies often arise from:
- Structural variations : Minor substituent differences (e.g., 5-bromo vs. 5-chloro) drastically alter activity .
- Assay conditions : MIC results vary with bacterial strain (Gram±) or culture medium .
- Resolution : Replicate experiments under standardized protocols and report detailed synthetic/analytical data (e.g., NMR purity, crystallinity) .
What methodologies optimize the crystallization of this compound for structural studies?
Advanced Research Question
- Solvent screening : Use mixed-solvent systems (e.g., DMSO/water) to slow nucleation.
- Temperature gradients : Gradual cooling from 60°C to 4°C promotes single-crystal growth.
- Additives : Co-crystallization with acetic acid improves crystal habit .
How do this compound derivatives compare to other triazole-containing indole analogs in terms of reactivity and bioactivity?
Basic Research Question
- Reactivity : The 1,2,4-triazole ring exhibits higher thermal stability than 1,2,3-triazoles, enabling harsh reaction conditions .
- Bioactivity : Methyl substitution on the triazole reduces off-target effects compared to unsubstituted analogs (e.g., 3-bromo-1-methyl-1H-1,2,4-triazole vs. 1H-1,2,3-triazole) .
What strategies improve synthetic yields of this compound derivatives?
Basic Research Question
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to <1 hour, minimizing decomposition .
- Protecting groups : Use Boc-protected indoles to prevent side reactions during triazole coupling .
- Catalyst optimization : Nano-CuO increases CuAAC efficiency (yield >70%) .
How can computational modeling guide the design of this compound derivatives with enhanced target specificity?
Advanced Research Question
- Docking studies : AutoDock Vina predicts binding poses to target proteins (e.g., α₁A-adrenoceptor), identifying key interactions (e.g., H-bonds with Asp106) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
- ADMET prediction : SwissADME estimates bioavailability, reducing attrition in preclinical stages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
